4-HO-Met

Description

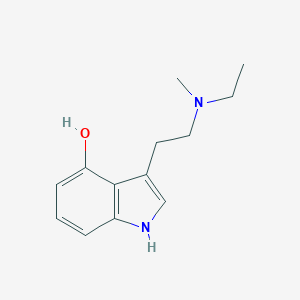

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-3-15(2)8-7-10-9-14-11-5-4-6-12(16)13(10)11/h4-6,9,14,16H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWQBKPSGDRPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC1=CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228491 | |

| Record name | 4-Hydroxy-N-methyl-N-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77872-41-4 | |

| Record name | 3-[2-(Ethylmethylamino)ethyl]-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77872-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-HO-MET | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-N-methyl-N-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-N-METHYL-N-ETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RN01B78NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 4-HO-MET

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) is a synthetic tryptamine and a structural analog of the naturally occurring psychedelic compound psilocin.[1] As a substance of interest in neuropharmacological research, a comprehensive understanding of its chemical properties, synthesis, and biological interactions is crucial. This guide provides a detailed overview of the chemical structure of this compound, established synthesis pathways with a focus on the Speeter-Anthony tryptamine synthesis, and its interaction with serotonergic signaling pathways. Quantitative data on receptor binding affinities and synthesis yields are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols, derived from established methodologies for analogous compounds, are provided to aid in its laboratory synthesis.

Chemical Structure and Properties

This compound, also known as metocin or methylcybin, is a member of the tryptamine class of compounds.[1] Its chemical structure is characterized by an indole ring substituted with a hydroxyl group at the 4-position and an ethylamino side chain at the 3-position, which is further substituted with methyl and ethyl groups on the nitrogen atom.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-{2-[Ethyl(methyl)amino]ethyl}-1H-indol-4-ol[1] |

| Molecular Formula | C₁₃H₁₈N₂O[1] |

| Molecular Weight | 218.30 g/mol [1] |

| CAS Number | 77872-41-4[1] |

| Appearance | Brown solid material[2] |

The presence of the 4-hydroxyl group is a key feature for its pharmacological activity, contributing to its affinity for serotonin receptors.[3]

Synthesis Pathways

The most prominent and well-established method for the synthesis of this compound and its analogs is the Speeter-Anthony tryptamine synthesis.[4] This pathway typically commences with a protected 4-hydroxyindole to prevent unwanted side reactions involving the phenolic hydroxyl group. A common protecting group is the benzyl ether, thus starting the synthesis from 4-benzyloxyindole.

The general workflow for this synthesis is as follows:

Caption: Speeter-Anthony synthesis workflow for this compound.

Experimental Protocol: Speeter-Anthony Synthesis of this compound

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous tryptamines.

Step 1: Synthesis of 4-Benzyloxy-3-indoleglyoxylyl chloride

-

In a dry, inert atmosphere flask, suspend 4-benzyloxyindole in a suitable anhydrous solvent (e.g., diethyl ether or THF).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of oxalyl chloride (approximately 1.1 to 1.5 equivalents) in the same solvent.

-

Stir the reaction mixture at 0 °C for a specified period (typically 1-2 hours) until the reaction is complete, which can be monitored by TLC.

-

The resulting product, 4-benzyloxy-3-indoleglyoxylyl chloride, is often used in the next step without further purification.

Step 2: Synthesis of N,N-disubstituted-4-benzyloxy-3-indoleglyoxylamide

-

To the freshly prepared solution of 4-benzyloxy-3-indoleglyoxylyl chloride, slowly add a solution of N-methyl-N-ethylamine (at least 2 equivalents) in an anhydrous solvent.

-

Allow the reaction to proceed at room temperature with stirring for several hours.

-

Upon completion, the reaction mixture is typically washed with dilute acid and brine to remove excess amine and other impurities.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield the crude amide.

-

The crude product can be purified by recrystallization or column chromatography.

Step 3: Reduction of the Amide to 4-Benzyloxy-MET

-

In a separate dry, inert atmosphere flask, prepare a suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like THF.

-

Slowly add a solution of the N,N-disubstituted-4-benzyloxy-3-indoleglyoxylamide in the same solvent to the LiAlH₄ suspension, maintaining a controlled temperature (often starting at 0 °C and then refluxing).

-

The reaction is typically refluxed for several hours to ensure complete reduction.[5]

-

After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solids are filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield 4-benzyloxy-MET.

Step 4: Debenzylation to this compound

-

Dissolve the 4-benzyloxy-MET in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

-

Add a palladium on carbon (Pd/C) catalyst.

-

The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent like ammonium formate.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated.

-

The crude this compound can then be purified by recrystallization or column chromatography. Fumarate salts are often used for the purification of tryptamines.[3]

Table 2: Expected Yields for Speeter-Anthony Synthesis of Tryptamines

| Step | Product | Typical Yield Range |

| 1 | Indole-3-glyoxylyl chloride | Quantitative (often used in situ)[6] |

| 2 | Indole-3-glyoxylamide | 80-95%[6] |

| 3 & 4 | Final Tryptamine | 60-90% (for the reduction and deprotection steps combined)[6] |

Signaling Pathways

This compound exerts its primary pharmacological effects through its interaction with serotonin receptors, particularly as an agonist at the 5-HT₂ₐ receptor.[1][3] The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. The two major pathways activated by 5-HT₂ₐ receptor agonists are the Gq/11 protein pathway and the β-arrestin pathway.

Caption: 5-HT₂ₐ receptor signaling pathways activated by this compound.

The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium. The β-arrestin pathway is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Data

The affinity of this compound for various serotonin receptors has been characterized in several studies. The binding affinity is typically reported as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 3: Receptor Binding Affinities (Ki, nM) of this compound

| Receptor | Ki (nM) - Study 1 | Ki (nM) - Study 2 |

| 5-HT₁ₐ | 145 | 180 |

| 5-HT₂ₐ | 21 | 49 |

| 5-HT₂C | 46 | 98 |

| 5-HT₂B | - | 37 |

| 5-HT₁D | - | 1300 |

| 5-HT₁E | - | 310 |

| 5-HT₅ₐ | - | 260 |

| 5-HT₆ | - | 1100 |

| 5-HT₇ | - | 1900 |

| SERT | 1800 | 200 |

Data compiled from multiple sources. Note that experimental conditions can lead to variations in reported values.

Conclusion

This technical guide provides a detailed overview of the chemical structure, synthesis, and signaling pathways of this compound. The Speeter-Anthony tryptamine synthesis remains a robust and versatile method for its preparation. The pharmacological activity of this compound is primarily mediated by its agonist action at the 5-HT₂ₐ receptor, initiating complex intracellular signaling cascades. The provided quantitative data and experimental protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential and neurobiological effects of this and related compounds. Further research is warranted to fully elucidate the nuanced pharmacological profile of this compound and its potential applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cfsre.org [cfsre.org]

- 3. 4-Hydroxy-N-methyl-N-ethyltryptamine Research Chemical [benchchem.com]

- 4. Speeter–Anthony route - Wikipedia [en.wikipedia.org]

- 5. Ch20: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]

- 6. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

The Pharmacological Profile of 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), also known as metocin, is a synthetic tryptamine and a structural analogue of the psychedelic compound psilocin (4-HO-DMT).[1] As a substance with psychoactive properties, a thorough understanding of its pharmacological profile is essential for research in neuroscience and drug development. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its receptor binding affinity, functional activity, metabolic fate, and the signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and key experimental protocols and biological pathways are visually represented.

Receptor Binding Affinity

This compound is a non-selective serotonin receptor agonist, exhibiting affinity for various serotonin (5-HT) receptor subtypes.[2][3] Its primary psychedelic effects are attributed to its activity at the 5-HT2A receptor. The binding affinities (Ki) of this compound at several human serotonin receptors have been characterized and are summarized in the table below. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 95 |

| 5-HT2A | 21 |

| 5-HT2C | 40 |

| 5-HT1B | 1050 |

| 5-HT1D | Data not available |

| 5-HT1E | Data not available |

| 5-HT2B | Data not available |

| 5-HT5A | Data not available |

| 5-HT6 | Data not available |

| 5-HT7 | Data not available |

Functional Activity

The functional activity of this compound is most prominently characterized by its agonist effects at the 5-HT2A receptor, which is coupled to the Gq signaling pathway. Activation of this pathway leads to an increase in intracellular calcium, a response that can be quantified to determine the potency (EC50) and efficacy (Emax) of the compound.

| Assay Type | Receptor | EC50 (nM) | Emax (%) |

| Gq-Calcium Mobilization | 5-HT2A | 38 | High |

Note: "High" efficacy indicates that this compound produces a maximal response comparable to the endogenous ligand, serotonin.

Pharmacokinetics

Metabolism

The biotransformation of this compound has been investigated in both in vitro and in vivo models. The primary metabolic pathways involve Phase I and Phase II reactions.

In Vitro Metabolism (Human Liver Microsomes): Studies using pooled human liver microsomes (pHLM) have identified several key metabolic transformations:

-

Hydroxylation: Mono- and dihydroxylation of the indole ring or alkyl side chain.

-

N-Demethylation: Removal of the methyl group from the amine.

-

N-Deethylation: Removal of the ethyl group from the amine.

-

Oxidative Deamination: Conversion of the amine group to a carboxylic acid.[4]

In Vivo Metabolism (Human Urine): Analysis of human urine samples after this compound administration has confirmed the presence of several metabolites, with the primary pathways being:

-

Monohydroxylation: Addition of a hydroxyl group.

-

Glucuronidation: Conjugation with glucuronic acid, a major Phase II metabolic route that increases water solubility and facilitates excretion.[4]

Pharmacokinetic Parameters

Specific quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not extensively available in the scientific literature. However, qualitative reports indicate an oral onset of action within 30 minutes and a duration of effects lasting 4 to 6 hours.[4] Its prodrug, 4-AcO-MET, is believed to be rapidly hydrolyzed to this compound by serum esterases.[5][6]

Signaling Pathways

The principal psychoactive effects of this compound are mediated through the activation of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). The downstream signaling cascade is initiated by the activation of a Gq protein.

Figure 1: 5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the general procedure for assessing the metabolic stability and identifying the metabolites of this compound in vitro.

Figure 2: In Vitro Metabolism Experimental Workflow

In Vivo Metabolism using Urine Sample Analysis

This protocol provides a general workflow for the identification of this compound metabolites from human urine samples.

Figure 3: In Vivo Metabolism Experimental Workflow

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in response to 5-HT2A receptor activation by this compound.

-

Cell Culture: Maintain a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate culture medium.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for a specified time at 37°C to allow for dye uptake and de-esterification.

-

Compound Addition: Prepare serial dilutions of this compound. Utilize a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the compound dilutions to the wells and simultaneously measure the fluorescence intensity.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Logical Relationships

The pharmacological actions of this compound follow a logical progression from molecular interactions to physiological effects.

Figure 4: From Molecular Interaction to Physiological Effect

Conclusion

This compound is a potent serotonin receptor agonist with high affinity and functional activity at the 5-HT2A receptor, which is the primary mediator of its psychedelic effects. Its metabolism is characterized by hydroxylation, N-dealkylation, and glucuronidation. While a comprehensive in vivo pharmacokinetic profile is yet to be fully elucidated, the available data on its receptor pharmacology and metabolism provide a solid foundation for further research. This technical guide serves as a valuable resource for scientists and researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the properties and potential applications of tryptamine-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. psychonautwiki.org [psychonautwiki.org]

- 6. 4-AcO-MET - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Mechanism of Action of 4-HO-MET at Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N-methyl-N-ethyltryptamine, commonly known as 4-HO-MET or metocin, is a lesser-known psychedelic substance of the tryptamine class. Structurally analogous to the active component of psilocybin mushrooms, psilocin (4-HO-DMT), this compound is recognized for its distinct visual and cognitive effects.[1][2][3] A comprehensive understanding of its interaction with serotonin receptors is paramount for elucidating its psychoactive properties and therapeutic potential. This technical guide provides a detailed overview of the mechanism of action of this compound at serotonin receptors, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to support further research and drug development endeavors.

Serotonin Receptor Binding Affinity of this compound

This compound exhibits a broad binding profile across various serotonin (5-HT) receptor subtypes, acting as a non-selective serotonin receptor agonist.[2] Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT2A receptor.[2][3] Quantitative analysis of its binding affinities, represented by the inhibition constant (Kᵢ), reveals a high affinity for several key serotonin receptors implicated in mood, cognition, and perception.

A 2023 study by Canal et al. provided a comprehensive analysis of the binding affinities of several tryptamine derivatives, including this compound, at various human serotonin receptors. The results, summarized in the table below, demonstrate that this compound binds with high affinity to the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| 5-HT1A | 79 |

| 5-HT2A | 93 |

| 5-HT2B | 41 |

| 5-HT2C | >50,000 |

| 5-HT6 | >10,000 |

| 5-HT7 | >10,000 |

Data sourced from Canal et al. (2023).[4]

Functional Activity at Serotonin Receptors

Beyond receptor binding, the functional activity of this compound, particularly at the 5-HT2A receptor, is crucial to understanding its mechanism of action. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct intracellular pathways: the canonical Gq/11 protein pathway and the β-arrestin pathway. The relative activation of these pathways, a phenomenon known as functional selectivity or biased agonism, can significantly influence the downstream cellular and physiological effects of a ligand.

Gq/11 Protein-Mediated Signaling

Activation of the Gq/11 pathway by a 5-HT2A receptor agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be central to the psychedelic effects of tryptamines.[5][6]

The functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the Gq-mediated pathway have been quantified in an inositol phosphate (IP1) functional assay. The study by Canal et al. (2023) demonstrated that this compound is a potent partial agonist at the human 5-HT2A receptor.[4]

| Parameter | Value |

| EC₅₀ (nM) | 69 |

| Eₘₐₓ (% of 5-HT response) | 38% |

Data sourced from Canal et al. (2023).[4]

β-Arrestin Signaling

The recruitment of β-arrestin to the 5-HT2A receptor is involved in receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades independent of G protein activation. The balance between Gq and β-arrestin signaling is a key determinant of the overall pharmacological profile of a 5-HT2A agonist.

As of the latest available data, specific quantitative studies on the β-arrestin recruitment profile of this compound at the 5-HT2A receptor have not been published. However, research on its close structural analog, psilocin (4-HO-DMT), provides valuable insight. Studies on psilocin have shown that it exhibits a slight bias away from β-arrestin2 recruitment compared to its Gq activity.[5][7] This suggests that this compound may also display a similar signaling bias, favoring the Gq pathway, which is consistent with its potent psychedelic effects. Further research is required to definitively characterize the β-arrestin signaling profile of this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: 5-HT2A Receptor Signaling Pathways Activated by this compound.

Caption: Experimental Workflow for Radioligand Binding Assay.

References

- 1. Psilocin - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Metabolism and Biotransformation of 4-HO-MET: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) is a synthetic tryptamine and a structural analog of the psychoactive compound psilocin (4-HO-DMT).[1] As a new psychoactive substance (NPS), a thorough understanding of its metabolic fate is crucial for forensic analysis, clinical toxicology, and drug development.[2] This technical guide provides a comprehensive overview of the in vitro metabolism and biotransformation of this compound, summarizing key metabolic pathways, detailing experimental protocols, and presenting available quantitative data.

Phase I Metabolism

The initial phase of this compound biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. In vitro studies utilizing pooled human liver microsomes (pHLM) have identified a range of phase I metabolites, indicating a complex metabolic profile.[2]

The principal phase I biotransformation pathways observed for this compound are:

-

Hydroxylation: Mono- and dihydroxylation are predominant metabolic routes.[2]

-

N-Dealkylation: This includes both demethylation and de-ethylation of the tertiary amine.[2]

-

Oxidation: Formation of an N-oxide metabolite has been identified. Oxidative deamination also occurs, leading to the formation of a carboxylic acid.[2]

A study by Dolder et al. (2018) using pHLM identified twelve distinct phase I metabolites, highlighting the diversity of these initial metabolic steps.[2]

Quantitative Data for Phase I Metabolism

Currently, specific enzyme kinetic data (Km and Vmax) for the individual CYP isozymes involved in this compound metabolism are not available in the published literature. Such data would be invaluable for predicting the rate of metabolism and the potential for drug-drug interactions.

Phase II Metabolism

Following phase I reactions, the resulting metabolites, as well as the parent compound, can undergo phase II conjugation reactions, which increase their water solubility and facilitate their excretion.

The primary phase II biotransformation pathway for this compound is:

-

Glucuronidation: The phenolic hydroxyl group of this compound and its hydroxylated metabolites is a prime site for conjugation with glucuronic acid.[2]

While sulfation is a common phase II pathway for similar phenolic compounds, specific in vitro data on the sulfation of this compound is currently lacking.

Quantitative Data for Phase II Metabolism (Analog Data)

Due to the absence of direct enzyme kinetic data for this compound glucuronidation, data from its close structural analog, psilocin (4-HO-DMT), can provide valuable insights. Studies on psilocin have identified UGT1A10 and UGT1A9 as the primary UDP-glucuronosyltransferase enzymes responsible for its glucuronidation.

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) |

| UGT1A10 | Psilocin | 3.8 | 2.5 |

| UGT1A9 | Psilocin | 1.0 (high affinity component) | Not specified |

This data is for the analogous compound psilocin and should be interpreted with caution for this compound.

Summary of In Vitro Metabolites

The following table summarizes the metabolites of this compound identified in in vitro studies using pooled human liver microsomes (pHLM).

| Metabolite ID | Biotransformation Pathway |

| M1 | Monohydroxylation |

| M2 | Dihydroxylation |

| M3 | Demethylation |

| M4 | Demethylation + Monohydroxylation |

| M5 | De-ethylation |

| M6 | Oxidative deamination (Carboxylic acid formation) |

| M7 | N-oxidation |

| M8-M12 | Various combinations of the above pathways |

(Based on the findings of Dolder et al., 2018)

Experimental Protocols

This section details the methodologies for key experiments in the study of in vitro this compound metabolism.

Incubation with Pooled Human Liver Microsomes (pHLM)

This protocol is designed to identify phase I metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (pHLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the pHLM suspension.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the this compound stock solution to the incubation mixture. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile. This will precipitate the microsomal proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant, containing the parent drug and its metabolites, to a new tube for analysis.

Analytical Method: Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS)

This method is used for the detection and identification of this compound and its metabolites.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument).

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with two solvents is typical, for example:

-

Solvent A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Solvent B: Acetonitrile or methanol with a small amount of formic acid (e.g., 0.1%).

-

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for tryptamines.

-

Data Acquisition: Full scan mode to detect all potential metabolites, followed by data-dependent acquisition (DDA) or information-dependent acquisition (IDA) to trigger MS/MS fragmentation of the most abundant ions.

-

Collision Energy: A stepped collision energy approach can be used to obtain comprehensive fragmentation patterns for structural elucidation.

Visualizations

Metabolic Pathway of this compound

References

In-Depth Technical Guide: Receptor Binding Affinity Studies of 4-HO-MET

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the receptor binding affinity of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), a synthetic tryptamine of significant interest in neuropharmacology. This document summarizes quantitative binding data, details experimental protocols from key studies, and visualizes relevant biological pathways and experimental workflows to support further research and development.

Introduction

4-Hydroxy-N-methyl-N-ethyltryptamine, commonly known as this compound or metocin, is a structural analog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1][2][3][4] As a non-selective serotonin receptor agonist, its pharmacological effects are believed to be primarily mediated through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, with a particularly high affinity for the 5-HT2A subtype.[1][2][5] Understanding the precise binding profile of this compound across various neurotransmitter receptors is crucial for elucidating its mechanism of action, potential therapeutic applications, and overall safety profile.

Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, µM) of this compound for a range of human receptors. The data is derived from studies utilizing radioligand binding assays with cell membranes expressing the respective recombinant human receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (µM) |

| Serotonin Receptors | |

| 5-HT1A | 0.228 |

| 5-HT2A | 0.057 |

| 5-HT2C | 0.141 |

| Dopamine Receptors | |

| D1 | >25 |

| D2 | 4 |

| D3 | 6.7 |

| Adrenergic Receptors | |

| α1A | 9.7 |

| α2A | 2.4 |

| Other Targets | |

| TAAR1 | 3.1 |

| H1 | 0.82 |

Data sourced from publicly available information; specific primary literature reference for this dataset is not provided in the source.[6]

Experimental Protocols

The following outlines a generalized experimental protocol for determining the receptor binding affinity of a compound like this compound, based on standard radioligand binding assay methodologies. For specific details, consulting the primary literature is recommended.

General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype (e.g., human 5-HT2A) through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human receptor of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Test Compound: this compound hydrochloride or fumarate salt.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with appropriate pH (e.g., 7.4) and ionic strength.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying the radioactivity bound to the filters.

Procedure:

-

Membrane Preparation: Frozen cell membranes expressing the target receptor are thawed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Plate Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and either the assay buffer (for total binding), a competing non-radiolabeled ligand (for non-specific binding), or varying concentrations of the test compound (this compound).

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

5-HT2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) that is a primary target of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Psilocybin for the treatment of Alzheimer’s disease [frontiersin.org]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound [medbox.iiab.me]

Neurochemical Effects of Substituted Tryptamines in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted tryptamines are a class of compounds characterized by a core tryptamine structure with various substitutions on the indole ring and the terminal amine. Many of these compounds, such as psilocybin and N,N-dimethyltryptamine (DMT), are known for their potent psychedelic effects.[1] These effects are primarily mediated by their interaction with the serotonin system, particularly the 5-HT2A receptor.[2][3][4] However, their neurochemical footprint is complex, involving multiple neurotransmitter systems and receptor subtypes.[5][6][7] This technical guide provides an in-depth overview of the neurochemical effects of substituted tryptamines in animal models, focusing on quantitative data, detailed experimental protocols, and visualizations of key pathways.

The psychoactive effects of hallucinogenic tryptamines are largely attributed to their agonist activity at serotonin 5-HT2A receptors.[2][4] However, many of these compounds also exhibit affinity for other serotonin receptor subtypes, including 5-HT1A, which can modulate the primary effects.[5][8] Beyond the serotonergic system, interactions with dopamine receptors and monoamine transporters have also been reported, contributing to their complex pharmacological profiles.[6][8][9] Understanding these interactions is crucial for elucidating the mechanisms of action and therapeutic potential of this diverse class of molecules.

Quantitative Neurochemical Data

The following tables summarize key quantitative data on the interaction of various substituted tryptamines with different neurochemical targets in animal models.

Table 1: Receptor Binding Affinities (Ki, nM) of Substituted Tryptamines

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Dopamine D2 | SERT | Animal Model/Tissue |

| DMT | 1,000 | 162 | 200 | >10,000 | 4,000 | Rat Brain |

| Psilocin | 220 | 40 | 50 | >10,000 | 4,300 | Rat Brain |

| 5-MeO-DMT | 30 | 480 | 1,200 | >10,000 | 1,300 | Rat Brain |

| 5-MeO-AMT | 13 | 1.1 | 1.9 | 1,100 | 120 | Human Recombinant |

| α-Methyltryptamine (AMT) | 430 | 110 | 130 | 1,600 | 40 | Human Recombinant |

| 4-AcO-DMT | - | 140 | - | - | - | Rat Brain |

| 4-OH-MET | 1,000 | 80 | 190 | >10,000 | 10,000 | Human Recombinant |

| DiPT | 2,100 | 250 | 430 | >10,000 | 4,700 | Human Recombinant |

Data compiled from multiple sources. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity.

Table 2: In Vivo Neurotransmitter Level Changes Induced by Substituted Tryptamines

| Compound | Dose (mg/kg) | Animal Model | Brain Region | Neurotransmitter | % Change from Baseline |

| Psilocin | 1.0 | Rat | Medial Prefrontal Cortex | Dopamine | +40% (transient) |

| Psilocin | 1.0 | Rat | Nucleus Accumbens | Dopamine | Increased |

| Psilocin | 1.0 | Rat | Medial Prefrontal Cortex | Serotonin | Increased |

| DMT | 0.75-7.5 | Rat | Medial Prefrontal Cortex & Somatosensory Cortex | Dopamine | Dose-dependent increase |

| DMT | 0.75-7.5 | Rat | Medial Prefrontal Cortex & Somatosensory Cortex | Serotonin | Dose-dependent increase |

| AMT | - | Rat | Brain Synaptosomes | Dopamine | Release stimulated |

| AMT | - | Rat | Brain Synaptosomes | Serotonin | Release stimulated |

| AMT | - | Rat | Brain Synaptosomes | Norepinephrine | Release stimulated |

This table presents a selection of findings from in vivo microdialysis and synaptosome studies. The effects can vary based on the specific experimental conditions.[9][10][11]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are outlines of key protocols used to study the neurochemical effects of substituted tryptamines.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To quantify the affinity (Ki) of a substituted tryptamine for a target receptor (e.g., 5-HT2A).

-

Materials:

-

Animal brain tissue homogenate (e.g., rat cortex) expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Substituted tryptamine test compound.

-

Incubation buffer, glass fiber filters, and a scintillation counter.

-

-

Procedure:

-

Prepare brain tissue homogenates from the desired animal model.

-

Incubate the homogenates with a fixed concentration of the radioligand and varying concentrations of the test tryptamine.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Objective: To measure changes in extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions following administration of a substituted tryptamine.

-

Materials:

-

Live animal model (e.g., rat, mouse).

-

Microdialysis probe.

-

Stereotaxic apparatus for surgery.

-

Perfusion pump and artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

-

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens) of an anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate.

-

Collect baseline dialysate samples at regular intervals.

-

Administer the substituted tryptamine (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for a set period post-administration.

-

Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ECD.

-

Express the post-administration neurotransmitter levels as a percentage of the baseline levels.[9]

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the neurochemical effects of substituted tryptamines.

Signaling Pathway of 5-HT2A Receptor Activation

Experimental Workflow for In Vivo Microdialysis

Logical Relationship: Receptor Affinity and Behavioral Effects

References

- 1. Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans [ouci.dntb.gov.ua]

- 2. psilosybiini.info [psilosybiini.info]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]

- 5. crb.wisc.edu [crb.wisc.edu]

- 6. Drug–drug interactions involving classic psychedelics: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effect of Psilocin on Extracellular Dopamine and Serotonin Levels in the Mesoaccumbens and Mesocortical Pathway in Awake Rats [jstage.jst.go.jp]

- 10. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

A Technical Guide to the Early Research and Synthesis of Alexander Shulgin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal early research and synthetic methodologies of Dr. Alexander "Sasha" Shulgin, a pioneering figure in the field of psychoactive compounds. This document provides a detailed overview of his work on phenethylamines and tryptamines, focusing on the core requirements of quantitative data presentation, detailed experimental protocols, and the visualization of relevant biological pathways.

Introduction

Alexander Shulgin's meticulous and self-experimental approach to psychopharmacology has left an indelible mark on the scientific community. His two major works, PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved), co-authored with his wife Ann Shulgin, serve as the primary sources for the wealth of information he generated.[1][2] These books are unique in their combination of autobiographical narrative and detailed laboratory instruction.[3][4] Shulgin's work was characterized by the systematic synthesis of novel compounds and the qualitative and quantitative evaluation of their effects, often on himself and a small group of fellow researchers.[5][6] This guide aims to distill the technical aspects of his early research for a scientific audience.

The Shulgin Rating Scale

A cornerstone of Shulgin's research methodology was the development of a simple yet effective scale for quantifying the subjective effects of psychoactive substances. The Shulgin Rating Scale provides a framework for reporting the intensity of an experience at a given dosage and time.[7][8]

| Rating | Description |

| MINUS (-) | No effects observed. |

| PLUS/MINUS (±) | A threshold level of effect, suggesting the substance is active. If a higher dose produces a greater response, the ± was valid. |

| PLUS ONE (+) | The substance is certainly active. The chronology of effects can be determined, but the nature of the effects is not yet apparent. |

| PLUS TWO (++) | Both the chronology and the nature of the substance's action are unmistakably apparent. The user can still choose to direct their attention away from the effects. |

| PLUS THREE (+++) | The effects of the substance are profound, and ignoring them is no longer an option. The user is fully engaged in the experience. |

| PLUS FOUR (++++) | A rare, transcendent, or "peak" experience that is not necessarily dose-dependent and may not be repeatable. |

This scale, detailed in PiHKAL, allowed for a systematic, albeit subjective, comparison of the potency and nature of the vast number of compounds Shulgin synthesized.[9][10]

Quantitative Data of Selected Phenethylamines and Tryptamines

The following tables summarize the quantitative data for a selection of notable phenethylamines and tryptamines synthesized and bioassayed by Alexander Shulgin. The data is primarily extracted from PiHKAL and TiHKAL.

Phenethylamines

| Compound | Chemical Name | Dosage Range (mg) | Duration (hours) |

| 2C-B | 2,5-Dimethoxy-4-bromophenethylamine | 12 - 24 | 4 - 8 |

| 2C-E | 2,5-Dimethoxy-4-ethylphenethylamine | 10 - 25 | 8 - 12 |

| 2C-I | 2,5-Dimethoxy-4-iodophenethylamine | 14 - 22 | 6 - 10 |

| 2C-T-2 | 2,5-Dimethoxy-4-ethylthiophenethylamine | 12 - 25 | 6 - 8 |

| 2C-T-7 | 2,5-Dimethoxy-4-(n)-propylthiophenethylamine | 10 - 30 | 8 - 15 |

| DOM (STP) | 2,5-Dimethoxy-4-methylamphetamine | 3 - 10 | 14 - 20 |

| MDA | 3,4-Methylenedioxyamphetamine | 80 - 160 | 8 - 12 |

| MDMA | 3,4-Methylenedioxymethamphetamine | 80 - 160 | 4 - 6 |

| MDE | 3,4-Methylenedioxy-N-ethylamphetamine | 100 - 200 | 3 - 5 |

| Mescaline | 3,4,5-Trimethoxyphenethylamine | 200 - 400 | 10 - 12 |

Tryptamines

| Compound | Chemical Name | Dosage Range (mg) | Duration (hours) |

| DMT | N,N-Dimethyltryptamine | 60 - 100 (smoked) | < 1 |

| DET | N,N-Diethyltryptamine | 50 - 100 (IM) | 2 - 4 |

| DPT | N,N-Dipropyltryptamine | 100 - 250 (oral) | 2 - 4 |

| DiPT | N,N-Diisopropyltryptamine | 25 - 75 (oral) | 4 - 6 |

| 5-MeO-DMT | 5-Methoxy-N,N-dimethyltryptamine | 5 - 20 (smoked) | < 1 |

| 4-HO-DMT (Psilocin) | 4-Hydroxy-N,N-dimethyltryptamine | 6 - 20 | 4 - 6 |

| 4-HO-MET | 4-Hydroxy-N-ethyl-N-methyltryptamine | 10 - 20 | 4 - 6 |

| 4-HO-MiPT | 4-Hydroxy-N-methyl-N-isopropyltryptamine | 12 - 20 | 4 - 6 |

| α-MT | α-Methyltryptamine | 15 - 30 | 12 - 18 |

Experimental Protocols: Selected Syntheses

The following are detailed methodologies for the synthesis of key compounds as described by Alexander Shulgin in PiHKAL and TiHKAL.

Synthesis of 2C-B (2,5-Dimethoxy-4-bromophenethylamine)

The synthesis of 2C-B from 2,5-dimethoxybenzaldehyde is a multi-step process.

-

Preparation of 2,5-Dimethoxy-β-nitrostyrene: A solution of 2,5-dimethoxybenzaldehyde in nitromethane is treated with anhydrous ammonium acetate and heated. The excess nitromethane is removed under vacuum, and the resulting crude nitrostyrene is purified by grinding under isopropanol and filtering.

-

Reduction to 2,5-Dimethoxyphenethylamine (2C-H): The purified nitrostyrene is dissolved in anhydrous tetrahydrofuran (THF) and added to a stirred suspension of lithium aluminum hydride (LAH) in THF under an inert atmosphere. The mixture is refluxed, and after cooling, the excess hydride is destroyed. The inorganic salts are filtered off, and the filtrate is worked up to yield 2C-H as an oil, which is then distilled.

-

Bromination to 2C-B: A solution of 2C-H in glacial acetic acid is treated with a solution of elemental bromine in glacial acetic acid. The resulting hydrobromide salt is collected and can be converted to the free base by dissolving in water, making the solution basic, and extracting with a solvent such as methylene chloride. The free base can then be distilled and converted to the desired salt, such as the hydrochloride.

Synthesis of DOM (2,5-Dimethoxy-4-methylamphetamine)

The synthesis of DOM can be achieved from 2,5-dimethoxy-4-methylbenzaldehyde.

-

Preparation of 1-(2,5-Dimethoxy-4-methylphenyl)-2-nitropropene: A mixture of 2,5-dimethoxy-4-methylbenzaldehyde, nitroethane, and anhydrous ammonium acetate in glacial acetic acid is heated. Upon cooling, the product crystallizes and is collected by filtration.

-

Reduction to DOM: The nitropropene derivative is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LAH) in an appropriate solvent like diethyl ether or tetrahydrofuran (THF). The reaction mixture is typically refluxed, and after workup to remove excess reducing agent and inorganic salts, the resulting amine (DOM) is extracted and purified, often by distillation and conversion to a salt form for stability and ease of handling.

Synthesis of DMT (N,N-Dimethyltryptamine)

Shulgin describes several methods for the synthesis of DMT in TiHKAL. One common method starts from indole.

-

Formation of Indol-3-ylglyoxyl Chloride: A solution of indole in anhydrous diethyl ether is treated with oxalyl chloride, resulting in the precipitation of indol-3-ylglyoxyl chloride as a yellow solid.

-

Amidation to Indol-3-yl N,N-dimethylglyoxylamide: The crude indol-3-ylglyoxyl chloride is added to an excess of aqueous dimethylamine. The resulting amide is then extracted and purified.

-

Reduction to DMT: A solution of the indol-3-yl N,N-dimethylglyoxylamide in anhydrous THF is slowly added to a refluxing solution of lithium aluminum hydride (LAH) in THF under an inert atmosphere. After an extended reflux period, the reaction is cooled, and the excess hydride is quenched. Following workup and extraction, the crude DMT is purified, for example, by distillation or conversion to a salt and recrystallization.

Signaling Pathways

Many of the psychoactive compounds synthesized by Shulgin, particularly the phenethylamines and tryptamines, are known to exert their effects primarily through interaction with serotonin receptors, with the 5-HT2A receptor being a key target.[11][12] Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[13]

5-HT2A Receptor Activation and Gq/11 Signaling

The 5-HT2A receptor is primarily coupled to the Gq/11 family of G proteins.[14][15][16] Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC).[17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG remains in the cell membrane and, along with the increased intracellular calcium, activates protein kinase C (PKC). These events lead to a wide range of downstream cellular responses.

Caption: Gq/11 protein-coupled signaling pathway activated by a 5-HT2A receptor agonist.

β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal through β-arrestin pathways.[18][19] Upon agonist binding and subsequent phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This binding sterically hinders further G protein coupling, leading to desensitization of the G protein signal. However, β-arrestins also act as scaffold proteins, recruiting various signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), thereby initiating a distinct wave of cellular signaling.[20][21][22]

Caption: β-Arrestin mediated signaling and receptor regulation following 5-HT2A receptor activation.

Conclusion

The early research of Alexander Shulgin laid a crucial foundation for the modern understanding of psychoactive phenethylamines and tryptamines. His systematic approach to synthesis and self-bioassay, documented in his seminal works, provided a wealth of data that continues to be of significant value to researchers in chemistry, pharmacology, and drug development. This guide has provided a technical summary of his methodologies, quantitative findings, and the relevant biological pathways, offering a valuable resource for scientists seeking to build upon his pioneering work. It is important to note that the synthesis and possession of many of these compounds are subject to legal restrictions, and this guide is intended for informational and research purposes only, within the bounds of the law.

References

- 1. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Erowid Online Books : "PIHKAL" - The Chemical Story [erowid.org]

- 4. Full text of "Tihkal ( The Continuation) Alexander Shulgin" [archive.org]

- 5. shulginresearch.net [shulginresearch.net]

- 6. psychedelicreview.com [psychedelicreview.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Shulgin Rating Scale - Wikipedia [en.wikipedia.org]

- 9. psychedelictimes.com [psychedelictimes.com]

- 10. blinkist.com [blinkist.com]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. reprocell.com [reprocell.com]

- 14. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 17. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Diverse Roles of Arrestin Scaffolds in G Protein–Coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Scaffolding of Mitogen-Activated Protein Kinase Signaling by β-Arrestins [mdpi.com]

Navigating the Uncharted: A Technical Guide to the Toxicology of Novel Psychoactive Substances

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a formidable challenge to public health and a complex puzzle for toxicologists and drug development professionals. Characterized by their rapid proliferation and chemical diversity, these substances often lack a comprehensive safety profile, making preclinical assessment a critical priority. This guide provides an in-depth technical overview of the toxicology and safety data for three representative NPS from distinct chemical classes: the synthetic cannabinoid JWH-018, the synthetic cathinone MDPV, and the psychedelic phenethylamine 25I-NBOMe. It includes summaries of quantitative toxicological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to facilitate a deeper understanding of their mechanisms and effects.

Section 1: Quantitative Toxicology and Safety Data

The toxicological profiles of NPS are defined by their interactions with various receptor systems and their subsequent physiological effects. The following tables summarize key quantitative data for JWH-018, MDPV, and 25I-NBOMe, providing a basis for comparison of their potency and receptor affinity.

Table 1: Receptor Binding Affinities and Potency

| Compound | Target Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Efficacy |

| JWH-018 | Cannabinoid CB1 | 9.00 ± 5.00[1] | 102 (EC50)[1] | Full Agonist[1] |

| Cannabinoid CB2 | 2.94 ± 2.65[1] | 133 (EC50)[1] | Full Agonist[1] | |

| MDPV | Dopamine Transporter (DAT) | 0.01 ± 0.002 µM (10 nM)[2] | 4.1 (IC50, rat synaptosomes)[3] | Reuptake Inhibitor[4] |

| Norepinephrine Transporter (NET) | - | 26 (IC50, rat synaptosomes)[3] | Reuptake Inhibitor[4] | |

| Serotonin Transporter (SERT) | - | 3,349 (IC50, rat synaptosomes)[3] | Reuptake Inhibitor[4] | |

| 25I-NBOMe | Serotonin 5-HT2A | 0.044 - 0.6[5] | 0.76 - 240 (EC50)[5] | Full Agonist[5] |

| Serotonin 5-HT2C | 1.03 - 4.6[5] | 2.38 - 88.9 (EC50)[5] | Agonist[5] | |

| Serotonin 5-HT1A | 1800[6] | - | - |

Table 2: Reported Human Fatalities and Adverse Effects

| Compound | Documented Fatalities | Common Severe Adverse Effects |

| JWH-018 | Yes, linked to drug toxicity and organ failure.[1][7] | Intense anxiety, agitation, psychosis, seizures, convulsions, psychotic relapses.[1][7] |

| MDPV | Numerous fatalities reported, often associated with MDPV toxicity. | Tachycardia, hypertension, intense panic attacks, psychosis, paranoia, aggression, hyperthermia, excited delirium, heart attack, stroke.[3][8][9][10] |

| 25I-NBOMe | At least 19 overdose deaths in the U.S. as of August 2015; numerous other case reports.[5][11] | Sympathomimetic toxicity (vasoconstriction, hypertension, tachycardia), agitation, aggression, seizures, hyperthermia, rhabdomyolysis, serotonin syndrome, toxic leukoencephalopathy.[5][12] |

Section 2: Core Experimental Protocols

The assessment of NPS toxicology relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for fundamental experiments used to characterize the substances discussed.

In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor, such as the cannabinoid CB1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of an NPS at a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO-hCB1 or mouse brain homogenates).[13]

-

Radioligand specific for the receptor (e.g., [3H]CP-55,940 for CB1 receptors).[13]

-

Test compound (NPS) at various concentrations.

-

Non-specific binding control (a high concentration of a known, unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In microcentrifuge tubes, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC50 value, which can then be converted to the Ki value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to measure the cytotoxic effects of an NPS on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.

Objective: To determine the concentration of an NPS that reduces the viability of a cell culture by 50% (IC50).

Materials:

-

Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).

-

Test compound (NPS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., DMSO, acidified isopropanol).

-

96-well microplates.

-

Microplate reader.

Methodology:

-

Cell Seeding: Plate the cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Exposure: Remove the medium and replace it with fresh medium containing various concentrations of the NPS. Include control wells with vehicle only.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).[16]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble yellow MTT into an insoluble purple formazan.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.

Section 3: Visualizing Mechanisms and Workflows

Understanding the complex interactions of NPS requires clear visualization of signaling pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Signaling Pathways

Experimental Workflows

Section 4: Discussion and Conclusion

The data presented highlight the significant toxicological risks associated with the selected NPS.

JWH-018 , as a potent, full agonist at CB1 receptors, demonstrates a higher potential for adverse effects compared to the partial agonism of THC.[1] A critical finding is that its hydroxylated metabolites retain significant activity at cannabinoid receptors, which may contribute to the prolonged and severe toxicity observed in users.[17][18][19]

MDPV is an exceptionally potent dopamine and norepinephrine reuptake inhibitor, with a potency for DAT inhibition that is many times greater than that of cocaine.[3][8][10] This potent dopaminergic and noradrenergic activity underlies its severe sympathomimetic and psychological effects, including a high potential for abuse and addiction.[3][4]

25I-NBOMe is one of the most potent agonists for the 5-HT2A receptor, which is responsible for its hallucinogenic effects.[5][12] However, its high affinity for this receptor also mediates a dangerous toxidrome characterized by severe vasoconstriction, seizures, and hyperthermia, which has resulted in numerous fatalities.[5][20][21]

The continued emergence of NPS necessitates a robust and adaptable toxicological screening paradigm. The experimental protocols and data presented in this guide offer a foundational framework for the scientific community to assess the risks of these substances. By employing standardized in vitro and in vivo models, researchers can better predict the potential for harm and inform public health and regulatory responses to this evolving challenge.

References

- 1. JWH-018 - Wikipedia [en.wikipedia.org]

- 2. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]

- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 6. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats | springermedizin.de [springermedizin.de]

- 7. soft-tox.org [soft-tox.org]

- 8. lagunatreatment.com [lagunatreatment.com]

- 9. Effects of MDPV Abuse [narconon.org]

- 10. hopeharborwellness.com [hopeharborwellness.com]

- 11. Pathological findings in 2 cases of fatal 25I-NBOMe toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxic Leukoencephalopathy in a Teenager Caused by the Recreational Ingestion of 25I-NBOMe: A Case Report and Review of Literature | Humston | Journal of Medical Cases [journalmc.org]

- 13. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Molecular toxicological mechanisms of new psychoactive substances "in vitro" [edoc.unibas.ch]

- 16. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]

- 19. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prevalence of use and acute toxicity associated with the use of NBOMe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Research Landscape of 4-HO-MET: A Technical Guide to its Legal and Scheduling Status

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the legal and scheduling status of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), a psychedelic compound of the tryptamine class, for research purposes. It is intended to serve as a resource for researchers, scientists, and drug development professionals. This document outlines the regulatory landscape in key global jurisdictions, presents available quantitative pharmacological data, and details common experimental protocols for the study of this and similar compounds. Furthermore, it includes visualizations of relevant signaling pathways and logical frameworks to aid in the understanding of its mechanism of action and the assessment of its legal status.

Introduction

4-hydroxy-N-methyl-N-ethyltryptamine, also known as metocin or methylcybin, is a synthetic tryptamine and a structural analogue of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin. First synthesized by Alexander Shulgin, this compound is a non-selective serotonin receptor agonist, with its psychedelic effects primarily attributed to its action at the 5-HT2A receptor. Its distinct subjective effects, often described as more visual with a clearer headspace compared to psilocin, have made it a subject of interest within the research community. This guide aims to provide a detailed framework for navigating the complexities of conducting research with this compound.

Legal and Scheduling Status for Research

The legal status of this compound is complex and varies significantly across different jurisdictions. It is often not explicitly scheduled but may be controlled under analogue or broad tryptamine "catch-all" clauses. Researchers must exercise due diligence and consult with legal counsel to ensure compliance with all applicable laws and regulations.

Table 1: Summary of Legal Status of this compound in Various Jurisdictions

| Jurisdiction | Legal Status | Notes for Researchers |

| United States | Unscheduled at the federal level, but can be considered a Schedule I analogue of psilocin under the Federal Analogue Act.[1][2] It is a Schedule I substance in some states (e.g., South Dakota, West Virginia).[1] | Possession, sale, or purchase could be prosecuted under the Federal Analogue Act if intended for human consumption. Researchers must obtain a DEA registration for Schedule I substances to work with this compound if it is treated as an analogue of psilocin.[2] |

| United Kingdom | Class A drug under the Misuse of Drugs Act 1971 due to a tryptamine catch-all clause.[1] | Research requires a Home Office license for Schedule 1 (the UK equivalent of Schedule I) drugs.[3][4] Recent government initiatives aim to streamline this process for legitimate research.[3][4] |

| European Union | Varies by member state. | No unified EU-wide scheduling. Researchers must adhere to the national laws of the specific member state. |

| Germany | Controlled under the Neue-psychoaktive-Stoffe-Gesetz (NpSG).[1] Possession is illegal but not always punishable, though ordering it can be interpreted as intent to distribute.[1] | Research may be possible under specific licensing and regulations governing new psychoactive substances. |

| Sweden | Schedule I narcotic.[1][2] | Research is highly restricted and requires specific permits for medical or scientific purposes. |

| Netherlands | Not explicitly listed on the official schedules. It is generally considered a research chemical that can be sold for research purposes.[5] | The legal landscape is subject to change, and researchers should monitor for any updates to the national drug laws. |

| Canada | Unscheduled.[6] | While not explicitly controlled, its status as an analogue of a controlled substance (psilocin) could lead to regulatory scrutiny. Researchers should consult with Health Canada for guidance. |

| Australia | Likely considered a Schedule 9 (Prohibited Substance) as an analogue of psilocin.[7] | Research may be possible for medical or scientific purposes with approval from Commonwealth and/or State or Territory Health Authorities.[7] |

United States Regulatory Framework for Research

In the United States, research with controlled substances is regulated by the Drug Enforcement Administration (DEA). While this compound is not explicitly listed in the Controlled Substances Act (CSA), its structural similarity to psilocin (a Schedule I substance) places it in a legally ambiguous position under the Federal Analogue Act.

To conduct research with a substance treated as a Schedule I compound, a researcher must:

-

Obtain a DEA research registration for Schedule I substances.[2]

-

Submit a detailed research protocol to the DEA.

-

Adhere to strict security and record-keeping requirements.

Pharmacology and Quantitative Data

This compound's pharmacological activity is primarily mediated through its interaction with serotonin (5-HT) receptors. The following tables summarize available quantitative data on its receptor binding affinity and functional activity.

Table 2: Receptor Binding Affinities (Ki, nM) of this compound and Related Tryptamines

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT5A | 5-HT6 | 5-HT7 |

| This compound | 160 | 1100 | 280 | 49 | 42 | 47 | >10,000 | 1600 | >10,000 |

| Psilocin (4-HO-DMT) | 130 | 470 | 220 | 58 | 33 | 23 | 1200 | 1500 | >10,000 |

| Data from Ray (2010), obtained via radioligand binding assays. |

Table 3: Functional Activity (EC50, nM) of this compound at Serotonin Receptors (Calcium Mobilization Assay)

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

| This compound | 64.5 | 16.2 | 111 |

| Data from a study on the pharmacologic activity of substituted tryptamines, indicating the concentration for 50% of maximal response in a calcium mobilization assay. |

Table 4: In Vivo Potency of this compound in Mice (Head-Twitch Response Assay)

| Compound | ED50 (µmol/kg) |

| This compound | 0.65 |

| Psilocin (4-HO-DMT) | 0.81 |

| ED50 represents the dose required to elicit a half-maximal response in the head-twitch response assay, a behavioral proxy for 5-HT2A receptor activation in rodents. |

Signaling Pathways

The psychedelic effects of this compound are believed to be mediated primarily through its agonistic activity at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates a downstream signaling cascade.

Experimental Protocols

The following sections provide an overview of key experimental methodologies for the study of this compound and similar tryptamines. These are generalized protocols and should be adapted and optimized for specific research questions.

In Vitro Metabolism Using Human Liver Microsomes

This protocol is used to identify the metabolic fate of a compound.